molecular formula C37H46N6O5S2 B570632 Dehydroritonavir CAS No. 1156504-13-0

Dehydroritonavir

Cat. No.: B570632
CAS No.: 1156504-13-0
M. Wt: 718.932
InChI Key: FACGOSOZRPCMCB-XGKFQTDJSA-N
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Description

Dehydroritonavir is a derivative of ritonavir, a well-known antiretroviral medication used primarily in the treatment of HIV/AIDS. Ritonavir functions as a protease inhibitor, preventing the replication of the HIV virus by inhibiting the enzyme responsible for cleaving viral proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dehydroritonavir involves multiple steps, starting from the basic structure of ritonavir. The process typically includes the selective removal of hydrogen atoms from specific positions on the ritonavir molecule, leading to the formation of this compound. This can be achieved through various chemical reactions, including oxidation and dehydrogenation, under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify and isolate this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Dehydroritonavir undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Reactions are typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can yield fully or partially hydrogenated compounds .

Scientific Research Applications

Dehydroritonavir has several scientific research applications, including:

Mechanism of Action

Dehydroritonavir exerts its effects by interacting with specific molecular targets within the body. Similar to ritonavir, it inhibits the activity of protease enzymes, preventing the cleavage of viral proteins necessary for viral replication. This inhibition disrupts the life cycle of the virus, reducing its ability to infect new cells. Additionally, this compound may interact with other enzymes and receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Uniqueness of Dehydroritonavir: this compound is unique due to its specific structural modifications, which may confer distinct chemical and biological properties. These modifications can affect its interactions with enzymes and receptors, potentially leading to different pharmacological effects compared to its parent compound and other similar protease inhibitors .

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACGOSOZRPCMCB-XGKFQTDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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